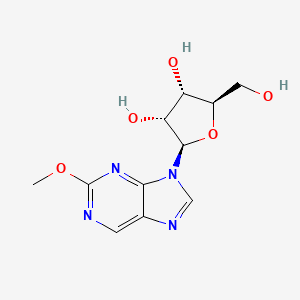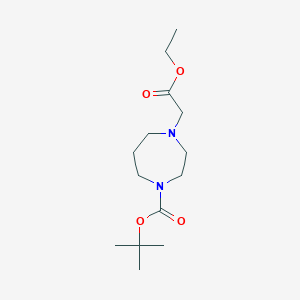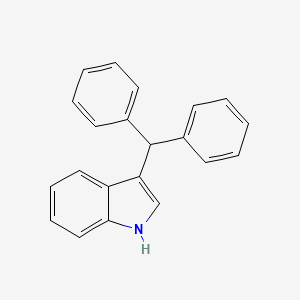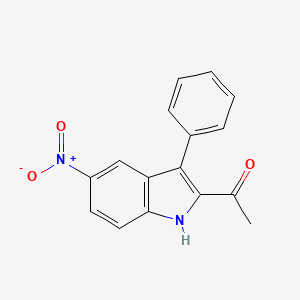
1-(5-Nitro-3-phenyl-1H-indol-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
The synthesis of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, due to the electron-donating nature of the phenyl group.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors, influencing signaling pathways and cellular processes .
Comparación Con Compuestos Similares
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE can be compared with other indole derivatives such as:
1-(5-Fluoro-3-phenyl-1H-indol-2-yl)ethanone: Similar structure but with a fluoro substituent instead of a nitro group, leading to different chemical reactivity and biological activity.
1-(5-Amino-3-phenyl-1H-indol-2-yl)ethanone: The amino group provides different electronic properties and reactivity compared to the nitro group.
These comparisons highlight the unique properties of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE, particularly its nitro group, which imparts distinct chemical and biological characteristics .
Propiedades
Número CAS |
89141-67-3 |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
1-(5-nitro-3-phenyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)16-15(11-5-3-2-4-6-11)13-9-12(18(20)21)7-8-14(13)17-16/h2-9,17H,1H3 |
Clave InChI |
HIXFCWOOHXSJDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
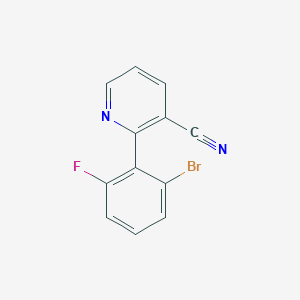
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)


![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)

![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)
![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)

